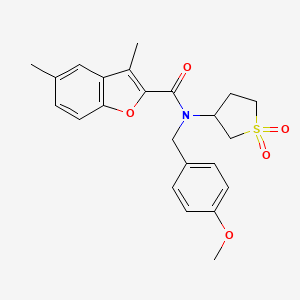![molecular formula C17H18ClNO2S B4087671 N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087671.png)
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide, also known as CMPT, is a chemical compound that has been widely studied for its potential use in scientific research. CMPT is a member of the thioamide family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide may be able to alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have antioxidant effects, which may help to protect cells from oxidative damage. N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This property may be useful in treating cancer, as tumors require a blood supply to grow.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide. One area of interest is its potential use in combination with other anti-cancer agents. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide can enhance the anti-cancer effects of other compounds, such as cisplatin. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide and its effects on different cell types. Finally, there is potential for the development of new derivatives of N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide that may have improved efficacy or reduced toxicity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]propanamide has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-11-4-7-14(8-5-11)22-12(2)17(20)19-13-6-9-16(21-3)15(18)10-13/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMJLGJPSGXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4087594.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4087601.png)
![methyl 3-(diphenylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4087606.png)
methanone](/img/structure/B4087615.png)
![1-ethyl-4-[2-fluoro-5-(4-methyl-1-piperidinyl)-4-nitrophenyl]piperazine](/img/structure/B4087620.png)
![1-(4-bromophenyl)-5-(4-fluorobenzyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087642.png)
![1-(diphenylmethyl)-4-({[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4087654.png)
![3-[({[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4087655.png)
![N-(4-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4087665.png)

![2-bromo-N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4087682.png)
![2-phenoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4087686.png)
![6-amino-4-{3-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4087687.png)
![2-nitro-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4087691.png)